molecular formula C18H22N4O3S B4841146 METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B4841146
M. Wt: 374.5 g/mol
InChI Key: HSINWFSCWHTEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a piperazine moiety, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiophene core.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

    Amines: Formed from the reduction of nitro groups.

    Substituted Piperazines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine rings allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE: Unique due to its specific combination of functional groups.

    Other Piperazine Derivatives: Similar in structure but may lack the thiophene or pyridine rings.

    Thiophene Derivatives: Similar in having the thiophene ring but may not have the piperazine or pyridine moieties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 5-methyl-2-[[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-15(17(23)25-2)16(26-13)20-18(24)22-9-7-21(8-10-22)12-14-3-5-19-6-4-14/h3-6,11H,7-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSINWFSCWHTEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

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